N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-iodo-1-methyl-1H-pyrazole-3-carboxamide
Description
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-iodo-1-methyl-1H-pyrazole-3-carboxamide is a complex chemical compound. Its structure includes distinct functional groups like cyclopropyl, trifluoromethyl, and iodine, contributing to its varied reactivity and potential applications in scientific research. The pyrazole rings in the structure are key contributors to its biological activity, making it a compound of interest in medicinal chemistry.
Properties
IUPAC Name |
N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-4-iodo-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3IN5O/c1-23-8-10(19)13(22-23)14(25)20-5-2-6-24-11(9-3-4-9)7-12(21-24)15(16,17)18/h7-9H,2-6H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASHZRHQTUMAOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCCCN2C(=CC(=N2)C(F)(F)F)C3CC3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3IN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-iodo-1-methyl-1H-pyrazole-3-carboxamide typically involves several steps:
Formation of pyrazole ring: : The initial step involves the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Introduction of cyclopropyl and trifluoromethyl groups: : These groups are introduced through specific reagents such as cyclopropyl bromide and trifluoromethyl iodide, typically under conditions that favor substitution reactions.
Iodination and Carboxamidation:
Industrial Production Methods
Industrial production may involve scalable synthetic routes, often relying on optimized reaction conditions to ensure high yield and purity. This includes careful control of temperature, pressure, and solvent selection to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at positions where reactive hydrogen atoms are present.
Reduction: : Reductive conditions can lead to the removal of iodine or modification of the trifluoromethyl group.
Substitution: : N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-iodo-1-methyl-1H-pyrazole-3-carboxamide can undergo nucleophilic substitution reactions, particularly at the iodine position.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: : Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Strong nucleophiles like sodium azide (NaN₃) or organolithium reagents under anhydrous conditions.
Major Products
The major products formed depend on the specific reactions:
Oxidation can lead to the formation of corresponding pyrazole oxides.
Reduction often results in dehalogenated compounds.
Substitution reactions can yield various substituted derivatives.
Scientific Research Applications
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-iodo-1-methyl-1H-pyrazole-3-carboxamide has several applications:
Chemistry: : Used as a reagent in organic synthesis to create complex molecules.
Biology: : Serves as a probe to study enzyme interactions and binding affinities.
Medicine: : Explored for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Industry: : Utilized in the development of new materials with unique properties, such as high thermal stability.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, often involving binding to enzyme active sites or receptor proteins. Its mechanism of action can include:
Inhibition of specific enzymes by blocking substrate access.
Modulation of receptor activity, altering cellular signaling pathways.
Comparison with Similar Compounds
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-iodo-1-methyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
N-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-iodo-1-methyl-1H-pyrazole-3-carboxamide: : Lacks the cyclopropyl group.
N-{3-[5-cyclopropyl-3-(methyl)-1H-pyrazol-1-yl]propyl}-4-iodo-1-methyl-1H-pyrazole-3-carboxamide: : Lacks the trifluoromethyl group.
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide: : Lacks the iodine substitution.
Its uniqueness lies in the combined presence of cyclopropyl, trifluoromethyl, and iodine groups, contributing to its distinct chemical reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
